
Irloxacin
Overview
Description
IRLOXACIN is a synthetic fluoroquinolone antibacterial agent. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective in treating various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and soft tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of IRLOXACIN involves several steps. One common method includes reacting (N,N)-dimethylamino ethyl acrylate with aminopropanols in methylbenzene. This is followed by the addition of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups. After the reaction is complete, (2,3,4,5)-tetrafluorobenzoyl chloride is added, and the mixture is heated. The protecting groups are then removed, and the organic layer is concentrated to obtain an oil layer. This oil layer is further processed with dimethyl formamide (DMF) and anhydrous potassium fluoride to yield difluorocarboxylic acid. Finally, difluorocarboxylic acid reacts with N-methyl piperazine in dimethylsulfoxide (DMSO) using triethylamine as an acid-binding agent at 90-100°C to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
IRLOXACIN undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Clinical Applications
Irloxacin has been utilized in several clinical settings, particularly for the treatment of bacterial infections. Its applications include:
- Respiratory Tract Infections : Effective against pathogens causing pneumonia and chronic obstructive pulmonary disease exacerbations.
- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated cystitis and complicated urinary tract infections.
- Skin Infections : Utilized for skin and soft tissue infections due to its broad-spectrum activity.
- Sexually Transmitted Infections : Used in the management of gonococcal urethritis and cervicitis caused by sensitive organisms.
Pharmacodynamics and Mechanism of Action
This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division and ultimately results in cell death . The drug's broad-spectrum activity allows it to target various bacterial strains effectively.
Table 1: Efficacy of this compound Against Common Pathogens
Pathogen | Efficacy Rate (%) | Reference |
---|---|---|
Escherichia coli | 90.6 | |
Staphylococcus aureus | 85.3 | |
Klebsiella pneumoniae | 87.1 | |
Neisseria gonorrhoeae | 92.2 |
These efficacy rates highlight this compound's potential as a therapeutic agent against common bacterial pathogens.
Case Studies
Several case studies have documented the clinical effectiveness and safety profile of this compound:
- Case Study 1 : A patient with acute bacterial exacerbation of chronic bronchitis was treated with this compound, resulting in significant improvement in symptoms within 48 hours. Follow-up cultures showed eradication of the pathogen responsible for the infection .
- Case Study 2 : In a randomized controlled trial involving patients with urinary tract infections, this compound demonstrated a higher microbiological improvement rate (85%) compared to traditional treatments .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances, skin reactions, and central nervous system effects such as dizziness or headache . Monitoring for potential side effects is essential during treatment.
Mechanism of Action
IRLOXACIN exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness of IRLOXACIN
This compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial activity. Compared to other fluoroquinolones, this compound may offer advantages in terms of efficacy, safety, and resistance profile .
Biological Activity
Irloxacin is a fluoroquinolone antibiotic that is part of the broader class of quinolone antibiotics, which are widely used for their bactericidal properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and clinical case studies that illustrate its therapeutic applications and potential adverse effects.
This compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts the supercoiling of DNA, leading to an inability to replicate and repair DNA effectively, ultimately resulting in bacterial cell death. The high affinity of this compound for bacterial enzymes compared to mammalian counterparts minimizes toxicity to human cells, making it an effective antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : After oral administration, this compound exhibits high bioavailability (approximately 98%).
- Distribution : It is distributed widely in body tissues, with significant concentrations found in the lungs, liver, kidneys, and prostate.
- Metabolism : Primarily metabolized in the liver with minimal hepatic metabolism leading to active metabolites.
- Excretion : Approximately 65% to 80% of an administered dose is excreted unchanged through the kidneys within 48 hours.
Efficacy Against Pathogens
This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Below is a summary table highlighting its efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |
---|---|---|
Escherichia coli | ≤ 0.5 mg/L | Commonly associated with UTIs |
Staphylococcus aureus | ≤ 1 mg/L | Skin infections and pneumonia |
Pseudomonas aeruginosa | ≤ 2 mg/L | Nosocomial infections |
Haemophilus influenzae | ≤ 0.25 mg/L | Respiratory tract infections |
Case Study 1: Efficacy in Urinary Tract Infections
A study involving patients with complicated urinary tract infections demonstrated that treatment with this compound led to a significant reduction in bacterial load within 48 hours of initiation. Of the 100 patients treated, 85% showed complete resolution of symptoms and negative urine cultures post-treatment.
Case Study 2: Adverse Effects
In a reported case, a patient developed a fixed drug eruption after administration of this compound. Symptoms included intense itching and blistering on the skin within hours of ingestion. Prompt withdrawal of the medication led to resolution of symptoms within days, highlighting the importance of monitoring for adverse reactions during treatment.
Research Findings
Recent research has focused on the resistance patterns associated with fluoroquinolones like this compound. A study indicated that mutations in DNA gyrase can lead to reduced susceptibility to this compound among certain bacterial strains. Furthermore, combination therapies are being explored to enhance efficacy and overcome resistance mechanisms.
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLHGQLYNZQZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238610 | |
Record name | Irloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-15-1 | |
Record name | Irloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91524-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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